Mitochondrial Uptake Kinetics: Hydrophobic TPP Derivatives vs. Methyltriphenylphosphonium (TPMP)
Increasing the hydrophobicity of the TPP cation dramatically accelerates cellular uptake and enhances mitochondrial accumulation. In a direct head-to-head comparison using radiolabeled compounds, the hydrophobic derivative DecylTPP reached steady-state intracellular concentration within 15 minutes, whereas the more hydrophilic comparator [³H]TPMP (methyltriphenylphosphonium) required approximately 8 hours to equilibrate . This represents an approximately 32-fold faster uptake rate. Furthermore, the hydrophobic derivative MitoQ accumulated to mitochondrial levels approximately 5-fold higher than TPMP due to increased matrix binding .
| Evidence Dimension | Mitochondrial Uptake Kinetics and Accumulation |
|---|---|
| Target Compound Data | DecylTPP: steady state in 15 min; MitoQ: ~5-fold greater mitochondrial uptake than TPMP |
| Comparator Or Baseline | TPMP (methyltriphenylphosphonium): ~8 hours to steady state |
| Quantified Difference | Uptake rate: 32-fold faster; Accumulation: 5-fold higher |
| Conditions | Isolated mitochondria and intact cells (³H-labeled compounds, Nernst equation modeling) |
Why This Matters
This demonstrates that the lipophilicity of the TPP vector—controllable by alkyl chain length or aryl methylation—is not a cosmetic modification; it fundamentally alters drug delivery efficiency and is a critical parameter for rational design of mitochondria-targeted therapeutics.
- [1] Ross, M.F., et al. Rapid and extensive uptake and activation of hydrophobic triphenylphosphonium cations within cells. Biochemical Journal, 2008, 411, 633-645. View Source
- [2] Ross, M.F., et al. Rapid and extensive uptake and activation of hydrophobic triphenylphosphonium cations within cells. Biochemical Journal, 2008, 411, 633-645. View Source
